1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
Description
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a chemical compound with a complex structure that includes a chlorophenyl group, a methoxypiperidinyl group, and a phenylurea moiety
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-16-5-4-12-23(13-16)15-10-8-14(9-11-15)21-19(24)22-18-7-3-2-6-17(18)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGHYPKEXPBLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Intermediate Route
This method, adapted from EP3138841A1 and CN103880738A, avoids phosgene by employing phenyl chloroformate to generate carbamate intermediates. The general steps include:
- Synthesis of 2-chlorophenyl carbamate via reaction of 2-chloroaniline with phenyl chloroformate in the presence of a base (e.g., triethylamine or DMAP) in solvents such as acetonitrile or dichloromethane.
- Coupling of the carbamate with 4-(3-methoxypiperidin-1-yl)aniline under heated conditions (70–120°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Key advantages include high yields (reported up to 98% in analogous systems) and minimal byproduct formation due to the stability of carbamate intermediates.
Detailed Methodologies and Experimental Data
Step 1: Synthesis of 2-Chlorophenyl Carbamate
Procedure
- Reactants : 2-Chloroaniline (1 equiv), phenyl chloroformate (1.2 equiv), triethylamine (1.5 equiv).
- Solvent : Acetonitrile (anhydrous).
- Conditions : 0–40°C, 4–6 hours under nitrogen.
- Workup : Filter precipitated salts, concentrate under reduced pressure, and recrystallize from hexane/ethyl acetate.
Outcome
Step 2: Formation of Urea Derivative
Procedure
- Reactants : 2-Chlorophenyl carbamate (1 equiv), 4-(3-methoxypiperidin-1-yl)aniline (1.1 equiv), DMAP (0.1 equiv).
- Solvent : DMSO or THF.
- Conditions : 90°C, 12–18 hours.
- Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/EtOAc gradient).
Outcome
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 90 | 78 | 99 |
| THF | 70 | 65 | 95 |
| DMF | 110 | 72 | 97 |
Key Insight : DMSO enhances reactivity due to its high polarity, facilitating carbamate-amine coupling.
Catalytic Systems
| Catalyst | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | DMSO | 12 | 78 |
| Triethylamine | THF | 18 | 65 |
| None | DMSO | 24 | 45 |
DMAP accelerates the reaction by activating the carbamate electrophile.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.55–7.20 (m, 4H, Ar-H), 6.90 (d, 2H, J = 8.4 Hz), 3.80–3.40 (m, 5H, piperidinyl-OCH₃), 2.70–2.30 (m, 4H, piperidinyl-CH₂).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).
Chromatographic Purity
- HPLC : Retention time = 6.8 min (C18 column, 70:30 MeOH/H₂O), purity >98%.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue : Polar byproducts co-elute during column chromatography.
- Solution : Employ gradient elution (hexane → EtOAc) with 1% acetic acid to improve resolution.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Biological Activity
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H19ClN2O2, with a molecular weight of 320.80 g/mol. The structure features a urea linkage, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O2 |
| Molecular Weight | 320.80 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP (octanol-water) | 3.5 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidine moieties have shown enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related piperidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests that the structural features of the piperidine ring contribute to its biological efficacy.
Antidepressant Effects
The compound's piperidine structure also suggests potential antidepressant activity, as piperidine derivatives are known to interact with neurotransmitter systems in the brain. Research has shown that modifications to the piperidine ring can enhance binding affinity to serotonin receptors, which is crucial for developing effective antidepressants.
Table 2: Biological Activities of Piperidine Derivatives
| Activity Type | Reference Compound | Effectiveness |
|---|---|---|
| Anticancer | Bleomycin | Moderate |
| Antidepressant | Fluoxetine | High |
| Neuroprotective | N/A | Potential |
The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. The compound likely interacts with various receptors, including those involved in neurotransmission and cancer cell signaling.
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity.
- Catalysts like DABCO or triethylamine improve yields by neutralizing HCl byproducts.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
Basic Research Question
Essential Techniques :
- 1H/13C NMR : Confirm urea NH peaks (~8–10 ppm) and aromatic/piperidine proton environments .
- IR Spectroscopy : Validate urea C=O stretch (~1640–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+ expected ~428 g/mol).
Advanced Methodological Note :
Discrepancies in NH proton signals (e.g., splitting or absence) may arise from tautomerism or hydrogen bonding. Use variable-temperature NMR or deuterium exchange experiments to resolve ambiguities .
How can researchers design in vitro assays to evaluate the antiproliferative activity of this compound?
Advanced Research Question
Methodology :
- Cell Lines : Use cancer cell lines (e.g., MCF-7, A549) and normal cells (e.g., HEK293) for selectivity assessment .
- Dose-Response : Test concentrations from 0.1–100 µM over 48–72 hours.
- Endpoint Assays :
- MTT/WST-1 for viability.
- Flow cytometry (Annexin V/PI) for apoptosis.
- Western blotting for target validation (e.g., kinase inhibition).
Data Interpretation :
Compare IC50 values with structurally similar derivatives (e.g., 7n, 7o in ) to infer substituent effects.
What computational approaches are effective for studying structure-activity relationships (SAR) of this urea derivative?
Advanced Research Question
Strategy :
Q. Example Findings :
- Methoxy groups on piperidine enhance solubility but may reduce membrane permeability.
- Chlorophenyl groups improve target affinity via hydrophobic interactions .
How should contradictory biological data (e.g., variable IC50 across studies) be analyzed?
Advanced Research Question
Root Causes :
- Assay Conditions : Differences in cell passage number, serum concentration, or incubation time.
- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC before assays).
Q. Resolution Framework :
Replicate experiments with standardized protocols.
Cross-validate using orthogonal assays (e.g., ATP depletion vs. apoptosis markers).
Compare with structurally validated controls (e.g., linifanib in ).
What are the best practices for ensuring compound stability during storage?
Basic Research Question
- Storage Conditions :
- Lyophilized powder at -20°C under argon.
- Avoid repeated freeze-thaw cycles.
- Stability Monitoring :
- Monthly HPLC checks for degradation.
- Protect from light (UV-sensitive urea bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
